molecular formula C16H19NO B1306281 Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine CAS No. 436096-86-5

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

Cat. No. B1306281
M. Wt: 241.33 g/mol
InChI Key: HDQGWBOCKCPGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine is a compound that is part of a broader class of furan derivatives. These compounds are of significant interest due to their diverse range of applications, particularly in the synthesis of aroma compounds and pharmaceuticals. The furan moiety is a key structural component in many bioactive molecules and is known for its presence in various natural products and synthetic compounds with interesting organoleptic properties.

Synthesis Analysis

The synthesis of furan-2-ylmethyl derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of furfuryl-pyrroles, which are related to the compound of interest, involves the formation of furfuryl-amine from ribose through a nitrogen atom transfer from amino acids, followed by reactions with 3-deoxyribosone to form various furfuryl-pyrrole derivatives . Another approach to synthesizing furan-2-yl amines involves the enantioselective reduction of furan-2-yl ketone oximes using oxazaborolidine catalysis, which allows for the control of chirality in the resulting amines . Additionally, furan derivatives can be synthesized through hydrosilylation reactions of N-allylamines in the presence of catalysts, as demonstrated in the synthesis of 2-[(3-aminopropyl)dimethylsilyl]-5-phenylfurans .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives is crucial for their reactivity and properties. X-ray diffraction and spectroscopic methods such as FTIR, NMR, and mass spectrometry are commonly used to confirm the structures of these compounds . Density functional theory (DFT) calculations can provide insights into the conformational preferences and electronic structure of these molecules, which are important for understanding their reactivity and interactions with other molecules .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives can undergo various chemical transformations, leading to the formation of different heterocyclic compounds. For example, the transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles has been studied, involving thermolysis and base-catalyzed decomposition reactions . These transformations highlight the reactivity of the furan ring and its potential to form diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure. The presence of the furan ring and substituents such as amino groups and phenyl rings can affect properties like solubility, boiling point, and stability. The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to understand the reactivity and potential applications of these compounds .

Scientific Research Applications

Novel Routes to Heterocyclic Compounds

Researchers have developed innovative methods to synthesize various heterocyclic compounds using derivatives of furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine. For instance, a study demonstrated the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, indicating the versatility of these compounds in synthesizing complex molecular structures. The structures of the resulting compounds were confirmed through spectral data and elemental analyses, showcasing the potential of furan derivatives in advancing synthetic chemistry (Hashem et al., 2017).

Synthesis of Biologically Active Compounds

Compounds derived from furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine have been explored for their biological activities. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were synthesized and their cytotoxicity against cancer cell lines and antimicrobial properties against various bacteria were studied. Among these derivatives, an amine derivative showcased potent biological activity, opening doors to new therapeutic possibilities (Phutdhawong et al., 2019).

Advances in Organic Synthesis Techniques

Further research has focused on improving the synthesis techniques for compounds involving furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine. A study detailed a novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions, optimizing reaction time, solvents, and substrates. This method facilitates the synthesis of compounds with intricate molecular architectures, demonstrating the compound's significance in refining organic synthesis methodologies (Janczewski et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13(2)11-16(14-7-4-3-5-8-14)17-12-15-9-6-10-18-15/h3-10,16-17H,1,11-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQGWBOCKCPGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C1=CC=CC=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389859
Record name N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

CAS RN

436096-86-5
Record name N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.